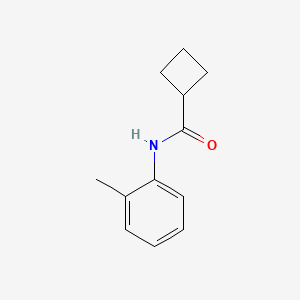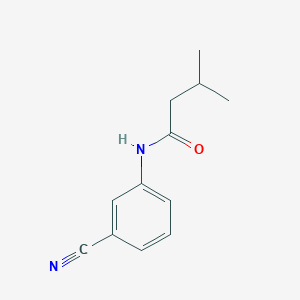
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide, also known as MMMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MMMPA is a member of the phthalazinone family and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound may reduce inflammation and pain. This compound has also been shown to modulate the immune system by inhibiting the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a versatile compound for research. Additionally, the synthesis of this compound has been optimized to increase yield and purity, making it a viable candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of this compound.
Orientations Futures
There are several future directions for the research of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. One direction is the development of this compound derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of pain, inflammation, and cancer. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be further explored. Overall, this compound is a promising compound with a wide range of potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylphenylamine with phthalic anhydride to form 3-methylphthalimide. The resulting compound is then reacted with acetic anhydride to form N-(2-methoxy-5-methylphenyl)-2-(3-methylphthalazin-1-yl)acetamide, which is subsequently hydrolyzed to this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable candidate for further research.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been shown to have antitumor properties, making it a promising candidate for cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-8-9-17(25-3)16(10-12)20-18(23)11-15-13-6-4-5-7-14(13)19(24)22(2)21-15/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJRGAELSUMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)




![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
